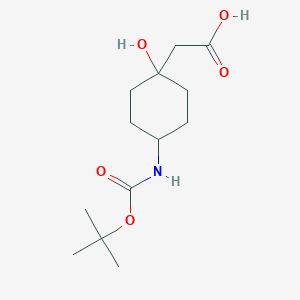
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Deprotection: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-cyanobenzylcarbamate
- tert-Butyl 2-ethynylbenzylcarbamate
- tert-Butyl 4-acetamidobenzylcarbamate
Uniqueness
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is unique due to its combination of a Boc-protected amino group and a cyclohexyl ring, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
HHVKBGRHTSCTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


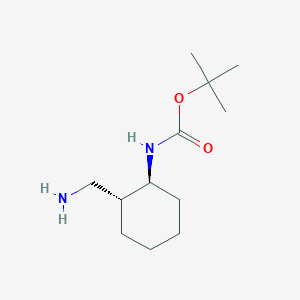

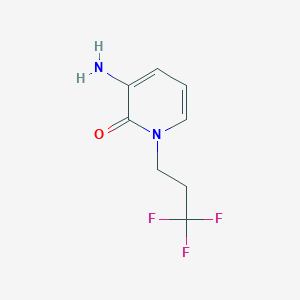
![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)

![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)

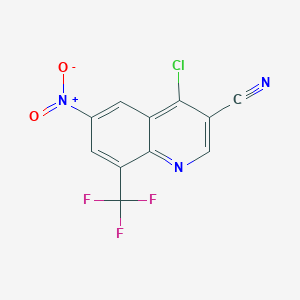

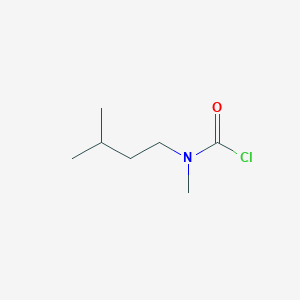
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)
![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13325989.png)
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)

